N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Benzo[d]thiazole-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by a benzo[d]thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of benzo[d]thiazole-2-carboxamide derivatives typically involves coupling substituted 2-amino benzothiazoles with various other compounds . The synthesized derivatives are often characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .
Molecular Structure Analysis
The benzo[d]thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis and Chemical Properties
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is involved in various synthetic processes to create pharmacologically active compounds. Its chemical properties and reactivity make it a valuable component in the synthesis of heterocyclic compounds, contributing to advancements in medicinal chemistry. For instance, novel heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents. These compounds, including analogues of benzothiophene, quinoline, and benzimidazolecarboxamides, showed promising activities against dopamine and serotonin receptors, indicating potential applications in treating psychological disorders (Norman et al., 1996).
Antimicrobial and Antifungal Activities
Compounds derived from or related to this compound exhibit significant antimicrobial and antifungal properties. For example, novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were synthesized and found to display moderate to good antibacterial efficacy, comparable to reference drugs like Chloromycin. This suggests their potential use in developing new antibacterial agents (Tengfei Qu et al., 2018). Similarly, another study presented the synthesis and in vitro antibacterial evaluation of novel piperidine-4-carboxamide derivatives, further emphasizing the antimicrobial potential of such compounds (Selvakumar & Elango, 2017).
Anticancer Properties
The compound also plays a crucial role in the development of anticancer agents. For instance, a study focusing on benzothiazole and quinoline fused compounds revealed that N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides exhibited pronounced anticancer activities. The compounds were tested against various cancer cell lines, demonstrating significant effects, particularly on prostate cancer cell lines. This highlights the therapeutic potential of such compounds in cancer treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is currently unknown. The compound belongs to the benzothiazole class of molecules, which have been found to exhibit a wide range of biological activities .
Mode of Action
Benzothiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The activity of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds and environmental conditions .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-12-18(24)23-10-4-5-13-8-9-14(11-16(13)23)21-19(25)20-22-15-6-2-3-7-17(15)27-20/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAIQWCSLWETJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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